molecular formula C18H13Cl2NO4S3 B15098238 (5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15098238
M. Wt: 474.4 g/mol
InChI Key: DOUQKYLTTXTXEA-LZYBPNLTSA-N
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Description

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a thiazolidinone core, and a dioxothiolan group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazolidinone Core: This involves the reaction of a thiol with a carbonyl compound in the presence of a base to form the thiazolidinone ring.

    Introduction of the Dioxothiolan Group: The dioxothiolan group is introduced through a reaction involving a sulfone precursor and a suitable electrophile.

    Final Coupling Reaction: The final step involves coupling the furan ring with the thiazolidinone core and the dioxothiolan group under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Cell Signaling Pathways: Affecting cell signaling pathways to induce or inhibit cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one shares similarities with other thiazolidinone derivatives and furan-containing compounds.
  • Compounds such as 2,5-dichlorophenyl furan and thiazolidinone derivatives with different substituents.

Uniqueness

  • Unique Structure : The combination of a furan ring, thiazolidinone core, and dioxothiolan group makes this compound unique.
  • Distinct Properties : The specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H13Cl2NO4S3

Molecular Weight

474.4 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13Cl2NO4S3/c19-10-1-3-14(20)13(7-10)15-4-2-12(25-15)8-16-17(22)21(18(26)27-16)11-5-6-28(23,24)9-11/h1-4,7-8,11H,5-6,9H2/b16-8+

InChI Key

DOUQKYLTTXTXEA-LZYBPNLTSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=S

Origin of Product

United States

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